Diethyl 1-octylphosphonate chemical properties and specifications
Diethyl 1-octylphosphonate chemical properties and specifications
An In-depth Technical Guide to Diethyl 1-octylphosphonate: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, analytical methods, and applications of Diethyl 1-octylphosphonate. With full editorial control, this document is structured to provide not just data, but field-proven insights grounded in authoritative references.
Introduction and Core Identifiers
Diethyl 1-octylphosphonate (CAS No. 1068-07-1) is an organophosphorus compound characterized by an eight-carbon alkyl chain attached to a phosphonate group.[1][2][3] This structure imparts amphiphilic properties, making it a subject of interest in various chemical research areas. While primarily available for research and development purposes, its role as a chemical intermediate and a model compound for studying phosphonate chemistry is significant.[1][4] This guide delves into the foundational chemical data, synthesis protocols, and potential applications derived from its structural features.
The compound is also known by several synonyms, including 1-diethoxyphosphoryloctane, diethyl octylphosphonate, and octylphosphonic acid diethyl ester.[1][5][6]
| Identifier | Value |
| CAS Number | 1068-07-1[1][2][4][5][7] |
| Molecular Formula | C₁₂H₂₇O₃P[1][2][4][5][7] |
| Molecular Weight | 250.31 g/mol [1][2][4][5] |
| IUPAC Name | diethyl octylphosphonate[7][8] |
| InChI Key | MVDVRXOWIPONFY-UHFFFAOYSA-N[5][7][8] |
| Canonical SMILES | CCCCCCCCP(=O)(OCC)OCC[2][5][7] |
Physicochemical Properties
The physical and chemical characteristics of Diethyl 1-octylphosphonate dictate its handling, storage, and reactivity. It exists as a liquid at room temperature with limited solubility in water, a common trait for long-chain alkyl phosphonate esters.[3][7][9]
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to pale yellow liquid | [3][7][9] |
| Boiling Point | 88-89 °C @ 0.1 mm Hg | [3][9] |
| Density | 0.953 g/cm³ | [3][9] |
| Refractive Index | 1.4325 - 1.4365 @ 20 °C | [3][7] |
| Water Solubility | < 0.2 g/L @ 25 °C | [2][3][9] |
| Storage Temperature | Ambient / Room Temperature | [2][3][9] |
Synthesis of Diethyl 1-octylphosphonate
The most common and industrially relevant method for synthesizing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For Diethyl 1-octylphosphonate, this involves the reaction between triethyl phosphite and a 1-halooctane, typically 1-bromooctane.
The choice of a trialkyl phosphite as the phosphorus source is causal; its P(III) center is nucleophilic, readily attacking the electrophilic carbon of the alkyl halide. The subsequent dealkylation step, where the halide anion attacks one of the ethyl groups of the phosphonium intermediate, is thermodynamically driven by the formation of a stable phosphoryl (P=O) bond.
Caption: Michaelis-Arbuzov reaction for Diethyl 1-octylphosphonate synthesis.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is adapted from the general principles described for the synthesis of 1-octylphosphonic acid, where the diethyl ester is the primary intermediate.[10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, charge 1-bromooctane and a catalytic amount of a Lewis acid (e.g., iron trichloride), if desired, to facilitate the reaction.[10]
-
Reagent Addition: Heat the flask to 70-120 °C. Add triethyl phosphite dropwise from the dropping funnel over 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[10]
-
Reaction Drive: After the addition is complete, increase the temperature to 130-160 °C and maintain for 2-4 hours to ensure the reaction goes to completion.[10]
-
Work-up and Purification: Cool the reaction mixture. The primary byproduct, bromoethane, is volatile and can be removed under reduced pressure. The crude product, Diethyl 1-octylphosphonate, can then be purified by vacuum distillation to yield a clear liquid. The boiling point of 88-89 °C at 0.1 mm Hg is a key indicator of the pure fraction.[3][9]
This self-validating protocol relies on temperature control to manage the exothermic reaction and vacuum distillation to separate the high-boiling product from any unreacted starting materials or byproducts.
Technical Specifications and Analytical Characterization
Commercial grades of Diethyl 1-octylphosphonate typically adhere to strict purity specifications, which are verified using standard analytical techniques.
| Specification | Typical Value | Analytical Method |
| Assay (Purity) | ≥ 97.5% | Gas Chromatography (GC)[7] |
| Appearance | Colorless to pale yellow liquid | Visual Inspection[7] |
| Refractive Index | 1.4325 - 1.4365 @ 20 °C | Refractometry[7] |
Protocol: Quality Control and Structural Elucidation
A multi-faceted analytical approach is essential for unambiguous structural confirmation and purity assessment, drawing from methods used for similar phosphonate compounds.[11]
Caption: Workflow for the analytical characterization of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and confirm molecular weight.
-
Method: Inject a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) into a GC equipped with a non-polar column. The retention time provides a purity profile, while the mass spectrometer detects the molecular ion, confirming the compound's identity.[7][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguous structural confirmation.[11]
-
¹H NMR: Will show characteristic signals for the octyl chain protons and the two ethyl groups, with specific splitting patterns due to coupling with the phosphorus atom.
-
¹³C NMR: Will confirm the presence of all 12 carbon atoms in their unique chemical environments.
-
³¹P NMR: Will display a single resonance, the chemical shift of which is characteristic of a phosphonate ester.[11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method: A strong absorbance band is expected around 1250 cm⁻¹ corresponding to the P=O (phosphoryl) stretch. Additional bands will be present for C-H and P-O-C bonds.[11]
-
Applications and Field Insights
While Diethyl 1-octylphosphonate is designated for research use, its utility can be understood by examining the applications of the broader class of alkyl phosphonates.[1]
-
Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid, a versatile ligand and surface modifier.[10][13] The octyl chain can be functionalized, or the entire molecule can be used in reactions like the Horner-Wadsworth-Emmons reaction after modification.
-
Proteomics Research: The compound is listed as a biochemical for proteomics research, suggesting its use as a standard or in the synthesis of more complex probes for studying protein-ligand interactions.[4]
-
Precursor for Surface Modifiers: Phosphonic acids, derived from esters like Diethyl 1-octylphosphonate, form robust self-assembled monolayers (SAMs) on various metal oxide surfaces.[13] Such SAMs are critical in developing biomaterials, sensors, and corrosion inhibitors. The octyl chain provides a hydrophobic layer, which can be valuable in creating water-repellent surfaces.
-
Analogue in Drug Development: Although not a drug itself, it serves as a non-polar analogue for developing phosphonate-based therapeutics. Phosphonates are often used as stable mimics of phosphate groups in enzyme inhibitors, with applications as antivirals (e.g., Tenofovir) or bone-targeting agents.[14] Diethyl 1-octylphosphonate can be used in foundational studies to understand the impact of lipophilicity on cell permeability and target engagement for new phosphonate-based drug candidates.
Safety and Handling
As a laboratory chemical, Diethyl 1-octylphosphonate requires careful handling to minimize exposure and risk.
-
Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][9]
-
Precautionary Measures:
-
First Aid:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Diethyl octylphosphonate | C12H27O3P | CID 70604 - PubChem. NIH. [Link]
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Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. Organic Syntheses. [Link]
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Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - MDPI. MDPI. [Link]
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diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed. PubMed. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf - NIH. NCBI. [Link]
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Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF - ResearchGate. ResearchGate. [Link]
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